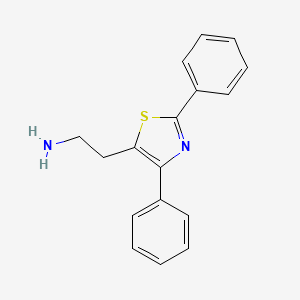
4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine is an organic compound with the molecular formula C11H9F4NO3 It is a derivative of phenylalanine, an essential amino acid, and features both fluorine and trifluoroacetyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine typically involves the introduction of fluorine and trifluoroacetyl groups to the phenylalanine backbone. One common method involves the reaction of L-phenylalanine with trifluoroacetic anhydride and a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the trifluoroacetyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be incorporated into peptides and proteins to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. The fluorine and trifluoroacetyl groups can influence the compound’s reactivity and binding affinity to proteins and enzymes. These interactions can modulate biological processes and lead to various effects, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-N-isopropylaniline: Another fluorinated aromatic amine with applications in organic synthesis and material science.
4-Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzene sulfonamide: A compound used in labeling and imaging studies.
Uniqueness
4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine is unique due to the presence of both fluorine and trifluoroacetyl groups, which confer distinct chemical and biological properties. These features make it a valuable tool in various research and industrial applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
37562-60-0 |
|---|---|
Molekularformel |
C11H9F4NO3 |
Molekulargewicht |
279.19 g/mol |
IUPAC-Name |
(2S)-3-(4-fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H9F4NO3/c12-7-3-1-6(2-4-7)5-8(9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)/t8-/m0/s1 |
InChI-Schlüssel |
OACPVMRRXBOETJ-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C(F)(F)F)F |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



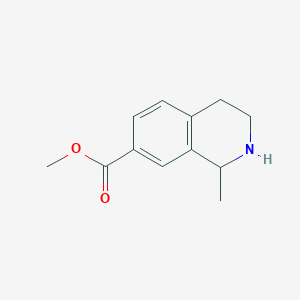
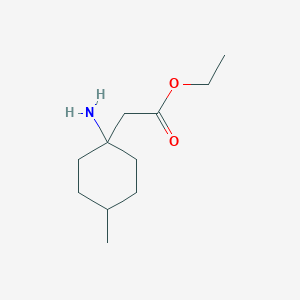
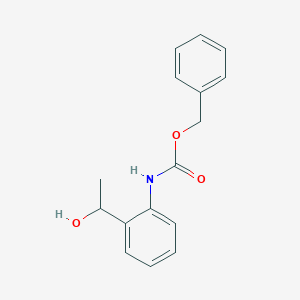
![Tert-butyl 5-(trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B15306052.png)
![methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride](/img/structure/B15306058.png)
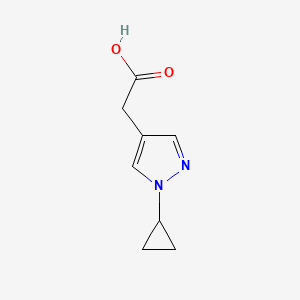



![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride](/img/structure/B15306074.png)

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane](/img/structure/B15306091.png)
